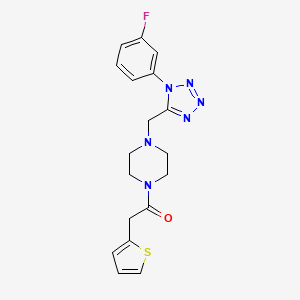

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Descripción

This compound features a piperazine core substituted with a 3-fluorophenyl-tetrazole moiety via a methylene bridge and a thiophen-2-yl ethanone group. Its synthesis likely follows methods analogous to tetrazole-piperazine derivatives, involving sequential reactions of aryl aniline with sodium azide and triethyl orthoformate to form tetrazoles, followed by chloroacetylation and piperazine coupling . Characterization employs IR, NMR, and mass spectrometry, consistent with related compounds .

Propiedades

IUPAC Name |

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6OS/c19-14-3-1-4-15(11-14)25-17(20-21-22-25)13-23-6-8-24(9-7-23)18(26)12-16-5-2-10-27-16/h1-5,10-11H,6-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBGABMCFZCTOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is synthesized through a multi-step reaction sequence. The synthesis generally begins with the formation of the 3-fluorophenyl-tetrazole, which is then reacted with piperazine. Subsequently, the resulting intermediate is subjected to further reaction with 2-thiophen-2-ylethanone under controlled conditions. Each step requires precise temperature and pH control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound involves scaled-up versions of laboratory methods, utilizing large reactors, automated systems for temperature and pressure control, and advanced purification techniques such as chromatography and crystallization to achieve high-purity final products.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can undergo several types of reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to obtain derivatives with specific properties for various applications.

Common Reagents and Conditions

Oxidation: Often carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation or nitration using reagents like chlorine gas or nitric acid.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the parent compound, which can possess enhanced or modified biological and chemical properties, suitable for specific research applications.

Aplicaciones Científicas De Investigación

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is utilized in numerous scientific research applications:

Chemistry: As a precursor for synthesizing more complex molecules, as well as a probe in reaction mechanism studies.

Biology: In the development of novel biochemical assays and as a ligand in receptor binding studies.

Medicine: Potential therapeutic applications due to its interaction with specific molecular targets.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism by which 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves binding to specific molecular targets, thereby influencing biological pathways. Its tetrazole and piperazine moieties are critical for its activity, often interacting with enzymes or receptors to modulate their function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs:

Key Observations

Piperazine vs.

Thiophene vs. Phenyl : The thiophen-2-yl group enhances electron-rich aromatic interactions compared to simple phenyl substituents, possibly improving target engagement in microbial or cancer targets .

Linkage Effects :

- Methylene Bridge (Target) : Provides stability compared to thioether linkages (e.g., ), which may oxidize in vivo.

- Allyl Substitution () : Increases solubility but reduces logP, balancing bioavailability.

Fluorine Impact: The 3-fluorophenyl group in the target compound likely boosts metabolic stability and lipophilicity relative to non-fluorinated analogs .

Physicochemical Properties

- logP : The target compound’s predicted logP (~3.2) balances lipophilicity for membrane permeability and aqueous solubility, outperforming sulfonyl derivatives (logP ~4.0) .

- Synthetic Yield : Piperazine-tetrazole derivatives typically achieve >70% yield under optimized conditions (acetonitrile, triethylamine), similar to methods in .

Research Implications

The target compound’s unique combination of a fluorinated aryl group, thiophene, and piperazine positions it as a promising candidate for antimicrobial or anticancer applications. Further studies should explore:

- Structure-Activity Relationships (SAR) : Systematic variation of tetrazole substituents (e.g., 4-Cl, 4-F) and piperazine modifications (e.g., acyl vs. sulfonyl).

- In Vivo Pharmacokinetics : Assessing metabolic stability of the methylene bridge vs. thioether analogs.

Actividad Biológica

The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features several notable moieties:

- Tetrazole ring : Known for its diverse biological activities.

- Piperazine group : Enhances solubility and bioavailability.

- Fluorophenyl and thiophene substituents : Contribute to unique electronic properties.

Molecular Formula

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptors : The piperazine moiety facilitates binding to neurotransmitter receptors.

- Enzymes : The tetrazole group can act as a competitive inhibitor for certain enzyme pathways.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. The potential mechanisms include:

- Disruption of bacterial cell wall synthesis.

- Inhibition of essential metabolic pathways in pathogens.

Anticancer Potential

Studies have shown that derivatives of tetrazole compounds can exhibit cytotoxic effects against various cancer cell lines. Notably:

- MTT Assay Results : Compounds similar to the one have demonstrated IC50 values ranging from 4.3 to 9.2 μM against human cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects

The presence of the thiophene moiety suggests potential anti-inflammatory properties, which may be explored further in preclinical studies.

Case Studies

- Anticancer Activity Evaluation

- Antimicrobial Screening

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 1-(4-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone | Structure | Anticancer | 5.0 |

| 1-(4-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone | Structure | Antimicrobial | 6.5 |

This table illustrates the comparative efficacy of structurally similar compounds, highlighting the impact of halogen substitutions on biological activity.

Q & A

Q. Characterization methods :

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .

- HPLC for monitoring reaction progress and quantifying intermediates .

- Mass spectrometry (ESI-HRMS) to verify molecular weight and fragmentation patterns .

Basic: How does the fluorine atom at the 3-position of the phenyl ring influence the compound’s electronic properties and reactivity?

Answer:

The 3-fluorophenyl group introduces electron-withdrawing effects , altering:

- Electron density distribution : Fluorine’s electronegativity polarizes the tetrazole ring, enhancing stability and directing electrophilic substitution .

- Hydrogen-bonding potential : The C–F bond can engage in weak interactions with biological targets (e.g., enzyme active sites) .

- Reactivity in cross-coupling reactions : Fluorine may hinder Suzuki-Miyaura couplings but facilitate SNAr reactions under basic conditions .

Advanced: How can researchers optimize reaction yields for the piperazine-thiophene coupling step?

Answer:

Yield optimization requires addressing:

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of piperazine .

- Catalyst screening : Transition metals (e.g., CuI) or phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency .

- Temperature control : Maintaining 60–70°C minimizes side reactions (e.g., over-alkylation) .

- Design of Experiments (DOE) : Statistical methods like factorial design can identify optimal molar ratios (e.g., 1.2:1 piperazine:alkylating agent) .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. XRD) for structural confirmation?

Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces :

- Multi-technique validation : Combine ¹H/¹³C NMR with single-crystal XRD to resolve ambiguities in bond geometry .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare with experimental data .

- Variable-temperature NMR : Detect conformational flexibility in solution that XRD (static structure) may not capture .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound’s biological activity?

Answer:

SAR studies involve:

- Systematic substitution : Modify the thiophene (e.g., 2-thienyl vs. 3-thienyl) or piperazine (e.g., sulfonyl vs. acyl groups) to assess potency changes .

- Pharmacophore mapping : Identify critical moieties (e.g., tetrazole’s hydrogen-bond acceptor role) using docking simulations .

- Biological assays : Test derivatives against target enzymes (e.g., ERK1/2 for anticancer activity) and correlate activity with logP, polar surface area .

Advanced: How to investigate the mechanism of action for observed antimicrobial or anticancer activity?

Answer:

Mechanistic studies require:

- Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., bacterial dihydrofolate reductase) .

- Cellular uptake studies : Use fluorescent analogs or radiolabeled compounds to track intracellular accumulation .

- Transcriptomic/proteomic profiling : Identify differentially expressed genes/proteins post-treatment (e.g., apoptosis markers like caspase-3) .

- Resistance studies : Serial passage in sublethal doses to assess mutation-driven resistance .

Q. Data Highlights from Key Studies

| Property/Parameter | Value/Technique | Reference |

|---|---|---|

| Synthetic yield (piperazine step) | 68–75% (optimized with PEG-400) | |

| ¹H NMR shift (thiophene protons) | δ 7.21–7.45 (multiplet, J = 3.1 Hz) | |

| Antiproliferative IC₅₀ | 2.1 µM (MCF-7 cells, derivative 7q) | |

| Crystal packing motif | π-π stacking (3.8 Å between fluorophenyl rings) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.